molecular formula C13H10N4O3S B2747953 Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396795-21-3

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2747953
CAS RN: 1396795-21-3
M. Wt: 302.31
InChI Key: UGOBFLYLAACGFS-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities. The unique structure of this compound makes it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

Isoxazole and oxadiazole derivatives have been synthesized and investigated for their biological activities. For instance, novel isoxazole, 1,2,4 oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives exhibit antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Bhavanarushi Sangepu et al., 2016). Similarly, isoxazole clubbed 1,3,4-oxadiazole derivatives have shown antimicrobial and antitubercular properties, further highlighting the chemical's relevance in drug discovery (Ramesh M. Shingare et al., 2018).

Anticancer Evaluation

Several studies have synthesized derivatives incorporating isoxazole and oxadiazole rings to evaluate their anticancer potential. For example, thioxothiazolidin-4-one derivatives containing isoxazole and other heterocyclic moieties have been investigated for their in vivo anticancer and antiangiogenic effects, suggesting these compounds could offer new pathways for cancer treatment (S. Chandrappa et al., 2010). Furthermore, derivatives designed with isoxazol-5-yl and oxadiazol-3-yl groups have shown promising anticancer activity against various human cancer cell lines, underscoring the importance of these chemical structures in medicinal chemistry (T. Yakantham et al., 2019).

Bioactivation Pathways

Research into the bioactivation pathways of compounds featuring isoxazole rings has revealed novel mechanisms of action. For instance, the identification of a bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening provides insights into the metabolic processing of such compounds, which could influence drug design and safety evaluations (Jian Yu et al., 2011).

Antimicrobial and Antitubercular Activity

Compounds with structures similar to Isoxazol-5-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have also been explored for their antimicrobial and antitubercular activities. Oxadiazole derivatives, for example, have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, offering potential pathways for new antitubercular therapies (M. A. Ali & M. Shaharyar, 2007).

properties

IUPAC Name

1,2-oxazol-5-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-13(10-1-3-14-19-10)17-5-9(6-17)12-15-11(16-20-12)8-2-4-21-7-8/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOBFLYLAACGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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